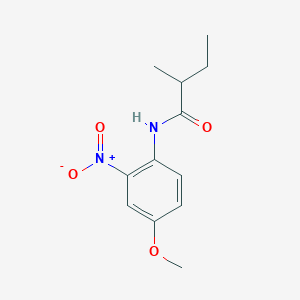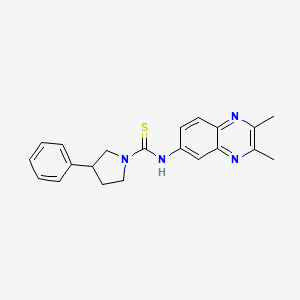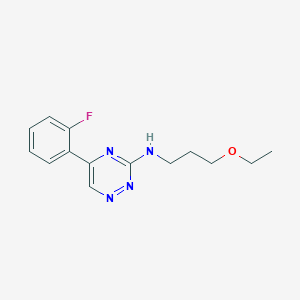![molecular formula C15H15N5O4 B4988516 ethyl 5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4988516.png)
ethyl 5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Descripción general
Descripción
Ethyl 5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C15H15N5O4 and its molecular weight is 329.31 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is 329.11240398 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Techniques
This compound and its derivatives are synthesized using various techniques. For instance, a novel compound structurally similar to the requested molecule was synthesized using specific reactants and conditions. The synthesis process often involves multi-component condensations and is confirmed by spectral and elemental analysis (Gomha, Muhammad, & Edrees, 2017).
Structural Confirmation
The structure of these compounds, including the one , is usually confirmed using spectral data and, in some cases, X-ray crystallography. This thorough analysis ensures accurate identification of the compound and its derivatives (Lashmanova, Agarkov, Rybakov, & Shiryaev, 2019).
Biomedical Applications
Antitumor Activity
Some derivatives of ethyl 5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate have demonstrated potential in antitumor activities. They have been tested against human lung and hepatocellular carcinoma cell lines, showing high potency compared to standard antitumor drugs (Gomha, Muhammad, & Edrees, 2017).
Tuberculostatic Activity
Structural analogs of this compound have been synthesized and evaluated for their tuberculostatic activity. Such research is vital for developing new antituberculous agents (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).
Influenza Virus Inhibition
Compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, similar to the requested molecule, have shown promising results in inhibiting influenza virus RNA polymerase, highlighting their potential in antiviral therapies (Massari et al., 2017).
Chemical Properties and Reactions
Formylation and Alkylation
These compounds undergo various chemical reactions, including formylation and alkylation, under specific conditions. This adaptability in chemical reactions highlights their versatility in synthetic chemistry (Lipson et al., 2012).
Ring-Chain Isomerism
Certain derivatives exhibit ring-chain isomerism, which depends on the solvent used and the length of the substituent. This property could be important in developing new compounds with specific desired characteristics (Pryadeina, Burgart, Saloutin, & Chupakhin, 2008).
Green Chemistry Applications
- Ecofriendly Synthesis: New methods havebeen developed for the ecofriendly preparation of derivatives of this compound, emphasizing green chemistry principles. These methods involve the use of environmentally benign solvents and additives, reducing the generation of hazardous waste (Khaligh et al., 2020).
Propiedades
IUPAC Name |
ethyl 5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4/c1-3-24-14(21)12-9(2)18-15-16-8-17-19(15)13(12)10-6-4-5-7-11(10)20(22)23/h4-8,13H,3H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJOKCARKQSHOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=CC=C3[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methyl-7(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(4-chlorophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B4988436.png)
![3-(3-fluorobenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4988438.png)
![2-amino-7-methyl-4-(2-naphthyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4988446.png)
![N-[5-(3,4-diethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4988450.png)
![1-[2-(2-bromophenoxy)ethyl]piperidine oxalate](/img/structure/B4988462.png)

![ethyl 4-(4-chlorobenzyl)-1-{[(2-methoxy-5-methylphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4988470.png)

![2-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4988479.png)
![ethyl (1-{[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)acetate](/img/structure/B4988493.png)
![N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B4988497.png)
![N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4988499.png)

![3-cyclohexyl-5-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4988529.png)